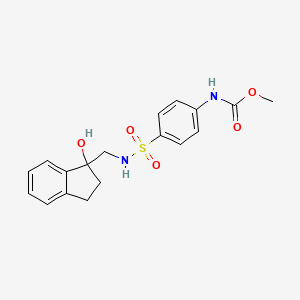

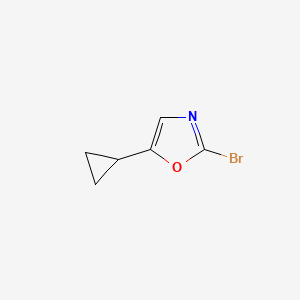

2-chloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of chlorsulfuron, a sulfonylurea compound . Chlorsulfuron is an ALS (acetolactate synthase) inhibitor herbicide .

Synthesis Analysis

The synthesis of this compound involves catalytic protodeboronation of alkyl boronic esters using a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The empirical formula of the compound is C12H12O4N5SCL . The structural formula is 2-Chloro-N[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl]-benzenesulfonamide .Chemical Reactions Analysis

The degradation of chlorsulfuron in acidic and alkaline soils was evaluated using plant bioassay and high-performance liquid chromatography (HPLC) radiotracer techniques . In addition to microbial breakdown, chemical hydrolysis was an important factor in the disappearance of chlorsulfuron from soil .Physical And Chemical Properties Analysis

The compound has a density of 1.48, a melting point of 174-178 °C, and a vapour pressure of 3×10-6 mPa at 25 °C . Its partition coefficient (n-octanol and water) is logP = -0.99 at pH 7 . It has a pKa of 3.6 , and its solubility in water is 587 ppm at pH 5 and 3.18 g/100g at pH 7 (both at 25 °C) .Applications De Recherche Scientifique

Herbicide Development

This compound is a derivative of chlorsulfuron, which is widely used as a pre- and post-emergent herbicide . It controls a variety of weeds in cereal grains, pasture, rangeland, and turf grass. Its mechanism involves the inhibition of the plant’s ability to synthesize essential amino acids, leading to the cessation of plant growth.

Soil Microorganism Research

The degradation of chlorsulfuron in soil has been extensively studied, revealing the role of soil microorganisms in its breakdown . This research is crucial for understanding the environmental impact of herbicide use and developing strategies for bioremediation.

Mécanisme D'action

Target of Action

Similar compounds have been reported to be highly reactive peptide coupling agents . They are often used in the synthesis of peptides, suggesting that their targets could be specific amino acid residues or peptide bonds in biological systems.

Mode of Action

The compound is a derivative of 2-chloro-4,6-dimethoxy-1,3,5-triazine, which is known to be a highly reactive peptide coupling agent It likely interacts with its targets by forming covalent bonds, leading to the formation or modification of peptides

Pharmacokinetics

Similar compounds are known to be stable and highly reactive, suggesting that they may have good bioavailability and could be distributed widely in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and stability could be influenced by factors such as pH and temperature . Additionally, the presence of other molecules in the environment, such as other reactants or inhibitors, could also affect the compound’s action.

Safety and Hazards

The acute oral LD50 for male rats is 5545 mg/kg, and for female rats, it is 6293 mg/kg . The acute percutaneous LD50 for rabbits is 2500 mg/kg . It is a mild eye irritant and is non-irritating and non-sensitising to skin . It should not be applied in areas where the roots of desirable trees and/or shrubs may extend unless injury or loss can be tolerated .

Orientations Futures

The catalytic protodeboronation of alkyl boronic esters utilizing a radical approach, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation, indicating potential future directions for research and application .

Propriétés

IUPAC Name |

2-chloro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN5O4S/c1-24-15-19-13(18-14(20-15)21-6-8-25-9-7-21)10-17-26(22,23)12-5-3-2-4-11(12)16/h2-5,17H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJXRQWTIGIFAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2907692.png)

![2-methoxy-4,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2907693.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2907695.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2907697.png)

![Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2907699.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2907701.png)

![5,6,14,14-Tetramethyl-10-(4-methylphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B2907705.png)

![3-(4-Chlorophenyl)sulfonyl-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2907706.png)

![7-Azaspiro[3.6]decane hydrochloride](/img/structure/B2907710.png)

![1-[(4-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2907712.png)